3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethylsulfinyl group, a fluorophenyl group, and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Addition of the Ethylsulfinyl Group: The ethylsulfinyl group can be added through a sulfoxidation reaction, where an ethyl sulfide precursor is oxidized to the corresponding sulfoxide.
Methylation: The methyl group can be introduced through an alkylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to the corresponding sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group, yielding the corresponding sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with cellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole: Similar structure but with a methylsulfinyl group instead of an ethylsulfinyl group.
3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Ethylsulfinyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylsulfinyl group may enhance its solubility and reactivity, while the fluorophenyl group can influence its biological activity and stability.
Properties
CAS No. |
116850-65-8 |
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Molecular Formula |
C11H12FN3OS |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
3-ethylsulfinyl-5-(2-fluorophenyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C11H12FN3OS/c1-3-17(16)11-14-13-10(15(11)2)8-6-4-5-7-9(8)12/h4-7H,3H2,1-2H3 |
InChI Key |
MTPOCJZXHNQTCO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=NN=C(N1C)C2=CC=CC=C2F |
Origin of Product |
United States |
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